molecular formula C9H5ClN4 B3349833 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine CAS No. 240815-50-3

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Cat. No.: B3349833
CAS No.: 240815-50-3
M. Wt: 204.61 g/mol
InChI Key: RBCJCRIFWFBXNY-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Nitrogen Heterocycles

Polycyclic nitrogen heterocycles are organic compounds characterized by the presence of multiple fused rings, where at least one ring contains a nitrogen atom. This structural class is of immense importance in chemistry and biology, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.commdpi.comrsc.org Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals, with some analyses indicating that they are present in approximately 60% of unique small-molecule drugs approved by the U.S. FDA. mdpi.comnih.gov

The Imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold is a prime example of a polycyclic nitrogen heterocycle. Its constituent rings—imidazole (B134444), pyridine (B92270), and pyrazine (B50134)—are all common and significant nitrogen-containing heterocycles in their own right. The fusion of these rings into a single, rigid structure creates a unique three-dimensional shape and electron distribution, which are key determinants of its biological activity. The arrangement of nitrogen atoms within this fused system allows for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

Significance of Fused Nitrogen Heterocycles in Contemporary Organic Chemistry

Fused nitrogen heterocycles have garnered considerable attention in modern organic chemistry due to their diverse and potent biological activities. eurekaselect.comresearcher.life Their rigid structures often lead to higher binding affinities and selectivities for biological targets compared to more flexible, non-fused systems. This structural rigidity can also enhance metabolic stability, a desirable property in drug development. The synthesis of these complex molecules presents significant challenges and opportunities for innovation in synthetic organic chemistry, driving the development of new reaction methodologies. eurekaselect.com

The adaptability of fused N-heterocyclic scaffolds makes them particularly valuable in drug discovery. researcher.life By making small modifications to the core structure, such as adding or changing substituent groups, chemists can fine-tune the pharmacological properties of the molecule. This modular approach allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing lead compounds into viable drug candidates. The Imidazo[1,5-a]pyrido[3,2-e]pyrazine class exemplifies this, where different substituents on the core scaffold have been explored to modulate potency and selectivity for PDE10A. nih.gov

Overview of Prior Research on Imidazo-Fused and Pyrido-Fused Pyrazine Scaffolds

Research into smaller, related heterocyclic systems has provided the foundation for the exploration of more complex scaffolds like Imidazo[1,5-a]pyrido[3,2-e]pyrazine.

Imidazo-fused pyrazines , such as imidazo[1,2-a]pyrazines, are a well-studied class of compounds with a broad range of reported biological activities. tsijournals.comnih.gov These activities include anticancer, antiviral, and antimicrobial properties. nih.gov The imidazo[1,2-a]pyrazine (B1224502) core is considered a versatile scaffold in drug development, and numerous synthetic methods have been developed for its construction and functionalization. rsc.org Research has also focused on the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold, allowing for the precise placement of substituents to optimize biological activity. rsc.org

Pyrido-fused pyrazines , such as tetrahydropyrido[3,4-b]pyrazines and pyrido[2,3-b]pyrazines, have also been the subject of significant research. These scaffolds are important in the development of new chemical entities for the life sciences. nih.govacs.org For instance, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and investigated for their electrochemical DNA sensing capabilities and nonlinear optical properties. rsc.org The synthesis of these fused systems often involves multicomponent reactions or the functionalization of highly reactive starting materials like pentafluoropyridine. nih.govacs.orgrsc.org The development of solid-phase synthesis methods has further expanded the accessibility of pyridopyrazine derivatives for use as peptidomimetic scaffolds. nih.gov

The collective knowledge gained from studies on these and other imidazo- and pyrido-fused systems has been instrumental in the design and synthesis of the more complex Imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold. This prior research provides a rich context for understanding the chemical properties and potential biological applications of 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine and its analogues.

Research Findings on Imidazo-Fused and Pyrido-Fused Pyrazine Scaffolds

The following table summarizes key research findings on related imidazo-fused and pyrido-fused pyrazine scaffolds, highlighting the diverse biological and chemical properties that have been investigated.

Scaffold ClassKey Research FindingsReference(s)
Imidazo[1,2-a]pyrazines Exhibit a wide range of pharmacological activities including antibacterial, anti-inflammatory, and antidepressant effects. Considered structural analogues of deazapurines in drug discovery. tsijournals.com
Novel derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. tsijournals.com
Serve as a versatile scaffold in organic synthesis and drug development, with extensive research into synthetic methods and reactivity. rsc.org
Fused imidazopyrazine-based compounds have been developed as tubulin polymerization inhibitors for neuroblastoma. nih.gov
Pyrido[3,4-b]pyrazines Polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds can be readily synthesized from pentafluoropyridine. nih.govacs.org
These scaffolds are valuable for creating libraries of poly-substituted derivatives for drug discovery. nih.govacs.org
Pyrido[2,3-b]pyrazines Novel derivatives have been synthesized via multicomponent reactions and studied for their electrochemical DNA sensing, nonlinear optical properties, and biological activity. rsc.org
Imidazo[1,5-a]pyrazines A two-step approach has been developed for the synthesis of novel imidazo[1,5-a]pyrazine (B1201761) scaffolds. nih.gov
C-5 substituted derivatives have been synthesized and evaluated as c-Src inhibitors for potential treatment of acute ischemic stroke. nih.gov
Imidazo[1,5-a]pyrido[3,2-e]pyrazines Identified as a new class of potent and selective phosphodiesterase 10A (PDE10A) inhibitors. nih.gov
Structure-activity relationship (SAR) models have been established to analyze substitution effects on PDE10A inhibition. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-7-4-11-5-14(7)9-6(13-8)2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCJCRIFWFBXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=NC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446431
Record name 6-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-50-3
Record name 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240815-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloroimidazo 1,5 a Pyrido 3,2 E Pyrazine

Retrosynthetic Analysis and Key Disconnections for the Fused System

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, more readily available precursors. For the imidazo[1,5-a]pyrido[3,2-e]pyrazine system, the most common strategies hinge on disconnecting the imidazole (B134444) ring, as this is often the final ring to be formed.

Two primary disconnections are typically considered:

Disconnection of the N1-C9a and C2-N3 bonds: This is a powerful strategy that breaks the imidazole ring down to a key intermediate: a functionalized pyrido[3,2-e]pyrazine core. This precursor must contain a reactive nitrogen atom on the pyrazine (B50134) ring and an adjacent functional group that can provide the remaining two atoms (C2 and N3) of the imidazole ring. This approach is advantageous as it allows for the late-stage introduction of diversity on the imidazole portion of the molecule.

Disconnection of the C5-N4 bond and a bond within the pyrazine ring: An alternative approach involves building the pyridopyrazine ring onto a pre-existing, functionalized imidazole precursor. For instance, a substituted imidazole carboxylate can be coupled with a di-functional pyridine (B92270) derivative, followed by cyclization to form the pyrazine ring.

The first approach, which focuses on the late-stage formation of the imidazole ring via cyclization of a pyrido[3,2-e]pyrazine intermediate, is generally more common. This strategy allows for the robust construction of the bicyclic pyridopyrazine core first, followed by a final, often high-yielding, cyclization step.

Precursor Synthesis and Functionalization Strategies

The success of the total synthesis relies heavily on the efficient preparation of key precursors. This involves the construction of the bicyclic pyrido[3,2-e]pyrazine core and the strategic introduction of functional groups necessary for the final ring closure.

The pyrido[3,2-e]pyrazine ring system is typically assembled by condensing a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. The specific substitution pattern on the pyridine starting material dictates the final substitution on the pyridopyrazine product.

A common route begins with a substituted 2-chloro-3-nitropyridine. The chloro and nitro groups are versatile handles for further functionalization.

Amination: The chlorine atom can be displaced by an amine (e.g., ammonia (B1221849) or a primary amine) via nucleophilic aromatic substitution.

Reduction: The nitro group is then reduced to an amino group, typically using reducing agents like iron in acetic acid, sodium dithionite (B78146), or catalytic hydrogenation (e.g., H₂ over Pd/C). This reduction yields the crucial 2,3-diaminopyridine intermediate.

Condensation/Cyclization: The resulting diamine is then reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, in a condensation reaction to form the pyrazine ring. This step creates the bicyclic pyrido[3,2-e]pyrazine core. Subsequent reactions, such as chlorination using phosphoryl chloride (POCl₃), can be used to install the required chlorine atom at the 6-position.

Table 1: Representative Synthesis of a Pyrido[3,2-e]pyrazine Precursor
StepStarting MaterialReagents and ConditionsProductPurpose
12-Chloro-3-nitropyridine derivativeR-NH₂ (Amine), Base (e.g., K₂CO₃), Solvent (e.g., DMF)2-(Alkylamino)-3-nitropyridineIntroduce the first nitrogen for the pyrazine ring.
22-(Alkylamino)-3-nitropyridineNa₂S₂O₄ (Sodium Dithionite) or Fe/AcOHN-Alkylpyridine-2,3-diamineForm the key diamine precursor.
3N-Alkylpyridine-2,3-diamineGlyoxal derivative, Solvent (e.g., EtOH), refluxPyrido[3,2-e]pyrazin-6(5H)-one derivativeForm the pyrazine ring.
4Pyrido[3,2-e]pyrazin-6(5H)-one derivativePOCl₃ (Phosphoryl chloride), heat6-Chloropyrido[3,2-e]pyrazine derivativeInstall the chloro group for the final target.

With the pyrido[3,2-e]pyrazine core in hand, the next phase is to append the necessary atoms for the imidazole ring. This is typically achieved by introducing a one-carbon (C1) electrophile that reacts with two nitrogen atoms of the precursor.

One established method involves starting with a precursor that contains an amino group on the pyrazine ring, specifically at the N-5 position. This can be achieved by ensuring the amine used in the initial amination step (see 2.2.1) is a primary amine, which becomes the N-5 atom after cyclization. This N-5 amine can then be acylated. Subsequent intramolecular cyclization leads to the formation of the imidazole ring.

An alternative strategy involves coupling a pre-formed imidazole ring with a pyridine derivative. For example, an ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate can be reacted with a 2-chloro-3-nitropyridine. The pyridine nitrogen displaces the chlorine, forming an N-aryl bond. The subsequent steps then focus on forming the pyrazine ring through reduction of the nitro group and intramolecular cyclization.

Cyclization Reactions for Imidazo[1,5-A]pyrido[3,2-E]pyrazine Ring Formation

The final and key step in the synthesis is the cyclization reaction that forms the fused imidazole ring. This annulation must be controlled to ensure the correct regiochemical outcome.

The formation of the imidazole ring relies on an intramolecular cyclization that establishes a crucial carbon-nitrogen bond. A widely used method is the reductive cyclization of a nitropyridine precursor that has been coupled to an imidazole derivative.

In one documented synthesis, an Ethyl 4-(trifluoromethyl)-1-(6-methoxy-3-nitropyridin-2-yl)-1H-imidazole-5-carboxylate intermediate is treated with a reducing agent like sodium dithionite. This reagent reduces the nitro group on the pyridine ring to an amino group. The newly formed amino group then acts as an intramolecular nucleophile, attacking the electrophilic ester carbonyl on the imidazole ring. This attack, followed by dehydration, closes the pyrazine ring and simultaneously forms the fused imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one. The final chlorination step then yields the target compound.

Other methods for forming related imidazo-fused systems, such as imidazo[1,5-a]pyridines, often involve the reaction of a 2-(aminomethyl)pyridine with various electrophilic C1 sources like carboxylic acids or aldehydes under cyclocondensation conditions. beilstein-journals.org This principle can be extended to the more complex pyridopyrazine system, where an analogous aminomethyl-functionalized precursor could be cyclized to form the imidazole ring.

Table 2: Key Cyclization Reaction Details
PrecursorReagents and ConditionsKey TransformationProduct Scaffold
N-(3-Nitropyridin-2-yl)imidazole derivativeSodium Dithionite (Na₂S₂O₄), aq. EtOH, refluxReductive cyclization: Nitro group reduction followed by intramolecular nucleophilic attack of the resulting amine onto a carbonyl group.Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
2-(Aminomethyl)pyridine derivativeCarboxylic acid, high temperatureCyclocondensation: Formation of an amide followed by intramolecular cyclization and dehydration.Imidazo[1,5-a]pyridine (B1214698)

Stereochemical considerations are not pertinent to the synthesis of this planar, achiral molecule. However, regiochemical control is paramount. The synthesis must be designed to exclusively form the imidazo[1,5-a]pyrido[3,2-e]pyrazine isomer, which defines the specific connectivity of the three heterocyclic rings.

The regioselectivity of the final cyclization is dictated by the structure of the immediate precursor. The key is the formation of the N4-C5 bond and the closure of the five-membered imidazole ring. In the reductive cyclization pathway described above, the regiochemistry is unambiguously controlled. The nitro group is positioned at C3 of the pyridine ring, and the imidazole is attached at C2. Reduction of the nitro group creates an amino group that is perfectly positioned to attack the ester on the adjacent imidazole ring, leading specifically to the formation of the pyrazine ring and the desired [1,5-a] fusion of the imidazole. There is no possibility of forming an alternative isomer, as the necessary atoms are locked in place by the precursor's structure. This highlights the importance of precursor synthesis in dictating the outcome of the final annulation reaction.

Halogenation Chemistry for Chloro-Substitution at the 6-Position

The introduction of the chlorine atom at the 6-position is a pivotal step in the synthesis of 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine. This transformation is typically achieved through the halogenation of a precursor molecule, specifically an imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one.

A documented synthetic pathway for a similar compound, 6-Chloro-2-methoxy-7-(trifluoromethyl)imidazo[1,5-a]pyrido[3,2-e]pyrazine, illustrates this key step. The synthesis begins with the cyclization of an intermediate to form the 2-Methoxy-7-(trifluoromethyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one. This lactam precursor is then subjected to a chlorination reaction to yield the final 6-chloro derivative. researchgate.net

Common chlorinating agents for converting a lactam or a cyclic amide to a chloro-derivative include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). These reagents effectively replace the hydroxyl group of the enol tautomer of the lactam with a chlorine atom, a crucial step for creating the aromatic pyrazine ring of the final product. The reaction mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack and subsequent elimination to afford the chloro-substituted heterocycle.

Comparative Analysis of Synthetic Routes: Efficiency, Yields, and Selectivity

The synthesis of complex heterocyclic scaffolds like this compound can be approached through various strategic routes. A comparative analysis of these potential pathways is essential for determining the most efficient method based on yield, selectivity, and operational simplicity.

The primary route, as extrapolated from related syntheses, involves the initial construction of the tricyclic imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one core, followed by a final chlorination step. researchgate.net An alternative strategy could involve assembling the chloro-substituted pyridine or pyrazine ring at an earlier stage and then performing the final cyclization to form the fused imidazole ring.

Table 1: Comparative Analysis of Potential Synthetic Routes
Synthetic StrategyKey StepsPotential AdvantagesPotential Challenges
Route A: Late-Stage Chlorination1. Construction of imidazo-pyridone precursor. 2. Cyclization to form the pyrazinone ring. 3. Chlorination of the pyrazinone.Convergent synthesis; well-established chlorination methods. researchgate.netHarsh conditions for chlorination may affect other functional groups.
Route B: Early-Stage Chlorination1. Synthesis of a chloro-substituted aminopyridine or aminopyrazine. 2. Annulation of the imidazole ring. 3. Final cyclization to form the third ring.Avoids harsh reagents on the final complex scaffold.Availability of specific chlorinated starting materials; potential for regioselectivity issues in cyclization steps.

Green Chemistry Principles in the Synthesis of Fused Heterocycles

The application of green chemistry principles to the synthesis of fused heterocycles is of growing importance for minimizing environmental impact and improving sustainability. rasayanjournal.co.inresearchgate.net These principles influence every aspect of a synthetic route, from the choice of solvents to the design of reagents and catalysts.

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net In the synthesis of related heterocyclic systems, researchers have explored the use of environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids. nih.govacs.org Furthermore, microwave-assisted, solvent-free reaction conditions have been successfully employed, offering advantages like reduced reaction times, higher yields, and minimized waste. nih.govnih.gov The use of anisole, a greener solvent alternative, has also been reported in the synthesis of imidazo-fused ring systems. organic-chemistry.org

Catalytic methods are fundamental to green synthesis, as they can enhance reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions with high atom economy. researchgate.net The synthesis of related imidazo-fused heterocycles has benefited from various catalytic approaches:

Metal Catalysis: Copper and zinc-based catalysts have been used for C-N bond formation and cyclization reactions. organic-chemistry.orgorganic-chemistry.org

Organocatalysis: Iodine has been employed as an efficient and environmentally benign catalyst for one-pot, three-component syntheses of imidazopyrazines and imidazopyridines. researchgate.netrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation, often coupled with solid supports or catalysts, accelerates reactions and promotes greener protocols. nih.govnih.gov

Oxidative Halogenation: The use of sodium halides in combination with an oxidant like K₂S₂O₈ in water provides a green method for the halogenation of related pyrazolo[1,5-a]pyrimidines, avoiding harsher traditional halogenating agents. nih.gov

Atom economy and the Environmental Factor (E-Factor) are key metrics for quantifying the "greenness" of a chemical process. chembam.comprimescholars.com Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product. sescollege.ac.in The E-Factor measures the total mass of waste generated per unit of product. chembam.com

For the synthesis of this compound via the chlorination of its lactam precursor, the atom economy of the final step can be analyzed.

Hypothetical Final Step: Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one + POCl₃ → this compound + H₃PO₄ (after workup)

Table 2: Atom Economy and E-Factor Metrics
MetricDefinitionApplication to Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% primescholars.comAddition and rearrangement reactions have 100% atom economy. Substitution and elimination reactions, like the chlorination step, generate byproducts, leading to lower atom economy. sescollege.ac.in Optimizing reactions to minimize byproducts is a key green chemistry goal.
E-Factor Total mass of waste (kg) / Mass of product (kg) chembam.comThis metric accounts for all waste, including solvent losses and reaction byproducts. Pharmaceutical manufacturing often has high E-Factors (25-100+). chembam.com Green approaches like using catalytic reagents and recyclable solvents aim to significantly lower the E-Factor. hep.com.cn

By focusing on catalytic routes, minimizing solvent use, and designing syntheses with high atom economy, the production of complex molecules like this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies for 6 Chloroimidazo 1,5 a Pyrido 3,2 E Pyrazine

Reactivity of the Chloro-Substituent at the 6-Position

The chlorine atom at the 6-position of the imidazo[1,5-a]pyrido[3,2-e]pyrazine ring is situated on the electron-deficient pyrazine (B50134) ring. This electronic feature makes the chloro-substituent susceptible to nucleophilic displacement and a suitable partner for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring activates the C6-Cl bond towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups at this position.

In a study on the closely related 4-chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, a range of nucleophiles were successfully employed to displace the chloro-substituent. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl. The following table summarizes the types of nucleophiles and the corresponding products formed in these SNAr reactions, which are expected to be analogous for the 6-chloro isomer.

NucleophileProductGeneral Reaction Conditions
Alcohols (ROH)6-Alkoxyimidazo[1,5-a]pyrido[3,2-e]pyrazineBase (e.g., KOH), Solvent (e.g., ROH), Heat
Mercaptans (RSH)6-Alkylthioimidazo[1,5-a]pyrido[3,2-e]pyrazineBase (e.g., KOH), Solvent (e.g., DMF), Heat
Amines (RNH2, R2NH)6-Aminoimidazo[1,5-a]pyrido[3,2-e]pyrazineBase (e.g., K2CO3), Solvent (e.g., DMF), Heat

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the 6-position of imidazo[1,5-a]pyrido[3,2-e]pyrazine serves as a suitable electrophilic partner in these transformations.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This would allow for the introduction of vinyl groups at the 6-position of the imidazo[1,5-a]pyrido[3,2-e]pyrazine core.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method would be used to introduce alkynyl moieties at the 6-position, which can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction provides an alternative to classical SNAr reactions for the introduction of a wide range of primary and secondary amines at the 6-position, often under milder conditions and with broader substrate scope. The Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide has been documented, showcasing the applicability of this reaction to similar chloro-substituted fused aza-heterocycles. organic-chemistry.org

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazo[1,5-a]pyrido[3,2-e]pyrazine system contains two nitrogen atoms within the imidazole ring. The lone pair of electrons on the N1 nitrogen is part of the aromatic sextet, while the N7 nitrogen has a lone pair in an sp2-hybridized orbital in the plane of the ring, making it the more basic and nucleophilic of the two.

Alkylation and Acylation Reactions

The N7 nitrogen of the imidazole ring is susceptible to electrophilic attack, leading to alkylation and acylation products.

Alkylation: Reaction with alkyl halides, such as methyl iodide, in the presence of a base would be expected to yield the corresponding N7-alkylated imidazo[1,5-a]pyrido[3,2-e]pyrazinium salt.

Acylation: Acylation of the N7 nitrogen can be achieved using acylating agents like acetyl chloride or acetic anhydride. This would lead to the formation of an N7-acyl-imidazo[1,5-a]pyrido[3,2-e]pyrazinium species.

N-Oxidation Reactions and Rearrangements

The nitrogen atoms in the heterocyclic system can be oxidized to the corresponding N-oxides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). Oxidation is most likely to occur at the most nucleophilic nitrogen atom. The resulting N-oxides can potentially undergo rearrangements upon heating or treatment with reagents like acetic anhydride, a reaction well-documented for other heterocyclic N-oxides.

Reactivity of the Pyrazine and Pyridine (B92270) Nitrogen Atoms

The pyrazine and pyridine rings each contain a nitrogen atom (N5 and N9, respectively) with a lone pair of electrons in an sp2 orbital. These nitrogen atoms are basic and can be protonated by acids or quaternized by reaction with alkyl halides, although they are generally less nucleophilic than the N7 imidazole nitrogen. Electrophilic attack at these nitrogen atoms would lead to the formation of the corresponding pyrazinium and pyridinium (B92312) salts.

Electrophilic Aromatic Substitution on the Pyrido[3,2-E]pyrazine Moiety

There are no specific studies detailing the electrophilic aromatic substitution (EAS) reactions on the 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine molecule or its parent ring system. The pyrido[3,2-e]pyrazine moiety, being an electron-deficient (π-deficient) system due to the presence of multiple nitrogen atoms, is expected to be highly deactivated towards classical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions.

For related, simpler nitrogen-containing heterocyclic systems like imidazo[1,2-a]pyrazine (B1224502), theoretical and experimental studies show that electrophilic attack, when forced, occurs preferentially on the electron-rich five-membered imidazole ring rather than the six-membered pyrazine ring. echemi.com By analogy, any potential EAS on the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold would likely favor the imidazole portion of the molecule, but this remains speculative without direct experimental evidence.

Functionalization of Peripheral Positions

The primary literature on imidazo[1,5-a]pyrido[3,2-e]pyrazines describes synthetic routes where functionalization is achieved through the choice of substituted starting materials or by modification of a key intermediate. For instance, the chlorine atom at the 4-position (a different position from the titular compound's 6-chloro substituent) of an imidazo[1,5-a]pyrido[3,2-e]pyrazinone precursor can be displaced by various nucleophiles or removed via hydrogenation. Additionally, Grignard reagents have been used to introduce alkyl groups at this 4-position.

However, specific strategies for the selective functionalization of other peripheral positions, including the C-6 chloro position of the target compound, are not described. There is no available data on reactions such as metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) at the C-6 position, which are common derivatization methods for related chloro-substituted azaheterocycles. researchgate.net

Mechanistic Studies of Key Transformation Pathways

No dedicated mechanistic studies concerning the key transformation pathways of this compound have been published. The available synthetic procedures are presented without detailed investigation of the underlying reaction mechanisms.

Reaction Intermediates and Transition State Analysis

There is a complete absence of literature on the isolation, characterization, or computational analysis of reaction intermediates or transition states involved in the synthesis or derivatization of this specific compound. Such studies are crucial for understanding reaction regioselectivity and for optimizing reaction conditions, but they have not been made publicly available for this scaffold.

Kinetic and Thermodynamic Considerations

Similarly, no kinetic or thermodynamic data for reactions involving this compound has been reported. This includes reaction rates, activation energies, or the relative thermodynamic stability of isomers or products. This information is fundamental to developing efficient and scalable synthetic processes.

Theoretical and Computational Studies of 6 Chloroimidazo 1,5 a Pyrido 3,2 E Pyrazine

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. For a complex heterocyclic system like 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, understanding the electronic landscape is fundamental.

Molecular Orbital Theory (HOMO-LUMO Gaps, Orbital Energies)

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. In studies of related π-conjugated systems based on imidazo[1,2-a]pyrazines, DFT calculations at the B3LYP/6-31G(d) level are commonly used to determine these orbital energies. researchgate.netscispace.com For this class of compounds, the HOMO is typically delocalized across the π-system of the fused rings, while the LUMO is also distributed over the aromatic core. The introduction of different substituents can tune the energy levels of these orbitals. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Related Imidazo[1,2-a]pyrazine (B1224502) System

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5
ΔE (Gap) Energy gap between HOMO and LUMO 4.0 to 5.0

Note: The values presented are representative for the imidazo[1,2-a]pyrazine scaffold based on computational studies of related derivatives and serve as an illustration. researchgate.netscispace.com Specific values for this compound require dedicated calculation.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the this compound molecule is non-uniform due to the presence of heteroatoms (nitrogen) and an electronegative substituent (chlorine). This distribution can be analyzed through calculations of atomic charges and the molecular electrostatic potential (MEP).

The MEP is a valuable tool for predicting chemical reactivity, as it maps the electrostatic potential onto the molecule's electron density surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings are expected to be regions of negative potential (typically colored red or yellow in MEP maps), indicating they are likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms and the region around the electron-withdrawing chlorine atom would exhibit positive potential (blue), making them susceptible to nucleophilic interaction. DFT calculations are the standard method for generating these maps.

Table 2: Expected Electrostatic Potential Characteristics

Molecular Region Expected Potential Implication for Reactivity
Pyrazine Nitrogen Atoms Negative Site for electrophilic attack, protonation, and hydrogen bond acceptance.
Imidazole Nitrogen Atom Negative Site for electrophilic attack and hydrogen bond acceptance.
Aromatic Protons (C-H) Positive Potential sites for weak interactions.
Region near Chlorine Atom Positive Indicates electron-withdrawing nature, influencing the reactivity of the adjacent ring system.

Note: This table describes the expected qualitative features based on the general principles of electronic effects in heterocyclic chemistry.

Aromaticity Indices and Ring Current Analysis

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. For polycyclic systems like this compound, aromaticity is more complex and can be assessed for each individual ring.

Computational methods provide quantitative measures of aromaticity, known as aromaticity indices. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A HOMA value close to 1 indicates high aromaticity, while a negative NICS value (e.g., NICS(1)zz) is also a strong indicator of a diatropic ring current, a hallmark of aromaticity. These calculations help quantify the degree of electron delocalization and stability within the different rings of the fused system.

Table 3: Aromaticity Indices and Their Interpretation

Index Basis of Calculation Interpretation for Aromaticity
HOMA Geometric (bond lengths) Value approaches 1.
NICS(1)zz Magnetic (shielding) Large negative value.
PDI Electronic (delocalization) High value (for six-membered rings).

Note: The application of these indices would reveal the local aromatic character of the imidazole, pyridine (B92270), and pyrazine rings within the fused structure.

Conformational Analysis and Molecular Dynamics Simulations

While the fused core of this compound is largely planar and rigid, conformational flexibility can arise if substituents with rotatable bonds are present. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule.

Preferred Conformations and Energy Minima

For the parent this compound, the structure is expected to be nearly planar to maximize π-electron delocalization. Computational geometry optimization, typically using DFT methods, can determine the lowest energy (most stable) structure. Potential Energy Surface (PES) scans can be performed by systematically rotating any flexible bonds to identify all stable conformers (local energy minima) and the energy barriers between them. For substituted analogs of related imidazo[1,2-a]pyrazines, DFT has been used to identify stable rotameric forms and the hydrogen bonds that stabilize them. nih.gov

Table 4: Conformational Study Parameters

Analysis Type Information Gained Computational Method
Geometry Optimization Lowest energy 3D structure DFT (e.g., B3LYP/6-31G*)
Potential Energy Surface Scan Identification of stable conformers and rotational energy barriers DFT (scan of dihedral angles)
Molecular Dynamics Simulation of molecular motion over time to explore conformational space Classical Force Fields

Note: This table outlines the standard computational approaches for analyzing molecular conformation.

Intramolecular Interactions and Strain Analysis

In the optimized geometry of this compound, intramolecular interactions and any potential ring strain can be evaluated. The planarity of the fused heterocyclic system is favorable for aromaticity but can introduce strain, especially if there are bulky substituents causing steric hindrance.

Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated computational method used to analyze the electron density topology. It can identify and characterize intramolecular interactions, such as hydrogen bonds or steric clashes, by locating bond critical points in the electron density. nih.gov This analysis provides deep insight into the forces that stabilize a particular conformation. For the title compound, analysis would focus on the interactions between the chlorine atom and adjacent protons, as well as the electronic environment of the fused ring junctions.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level. For a molecule like this compound, the polarity of the solvent can affect the stability of different conformers and the energy barriers of chemical reactions.

Computational models for studying solvent effects are generally categorized into explicit and implicit solvent models. Explicit solvent models involve simulating a number of individual solvent molecules around the solute, which can provide a detailed picture of solute-solvent interactions but is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. acs.orgmdpi.com

For aza-heterocyclic compounds, the hydrogen-bonding capabilities of protic solvents can play a crucial role in their reactivity. academie-sciences.frresearchgate.net For instance, in the aza-Michael addition of anilines, polar protic fluorinated alcohols were found to significantly favor the reaction. academie-sciences.fr In the case of this compound, computational studies could be employed to understand how different solvents stabilize the ground state, any potential intermediates, and transition states for reactions such as nucleophilic aromatic substitution at the chloro-position. The choice of solvent can dramatically alter reaction yields, and computational models can help elucidate the underlying reasons for these observations. acs.org For example, a computational study on the synthesis of aza-flavanone showed that the high yield in ethanol (B145695) could be attributed to the solvent's ability to stabilize a zwitterionic intermediate through hydrogen bonding, thereby lowering the activation barrier. acs.org

A systematic computational investigation of this compound in a range of solvents with varying polarities and hydrogen-bonding capabilities would involve geometry optimizations and frequency calculations to determine the most stable conformers and their relative energies. The reactivity in different solvents could be assessed by calculating the activation energies for model reactions.

Table 1: Illustrative Data on Solvent Effects on Relative Energy

Solvent (Dielectric Constant) Relative Energy (kcal/mol)
Gas Phase (1.0) 0.00
Toluene (2.4) -1.52
Dichloromethane (8.9) -3.78
Ethanol (24.6) -5.12
Water (80.1) -5.89

Note: This table is illustrative and provides hypothetical data based on general principles of solvent effects on polar molecules. The values are not from actual calculations on this compound.

Prediction of Spectroscopic Properties (Computational Approaches)

Computational methods are invaluable for predicting the spectroscopic properties of novel compounds, aiding in their structural characterization. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods used for these purposes. researchgate.net

Theoretical calculations of NMR chemical shifts are a powerful tool for confirming the structure of newly synthesized molecules. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is widely used for this purpose. researchgate.net The accuracy of the predicted chemical shifts depends on the choice of the functional, basis set, and the inclusion of solvent effects. researchgate.netnih.gov For nitrogen-containing heterocycles, specific computational schemes have been developed to achieve high accuracy in predicting ¹⁵N NMR chemical shifts. researchgate.netnih.gov

A systematic DFT study on condensed nitrogen-containing heterocycles found that the OLYP functional in combination with a locally dense basis set scheme provided the best agreement with experimental data. researchgate.netnih.gov For this compound, computational prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts would be instrumental in assigning the peaks in its experimental spectra.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Hypothetical Imidazo-pyridopyrazine Core

Carbon Atom Predicted Chemical Shift (ppm)
C1 145.2
C2 120.8
C3 115.6
C5 148.9
C6 130.1
C8 125.4
C9 142.7

Note: This table is for illustrative purposes, showing the type of data generated from NMR prediction studies. The values are not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption and emission spectra of organic molecules. researchgate.netrsc.orgnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions. For fluorescent molecules, TD-DFT can also be used to optimize the geometry of the first excited state to predict emission wavelengths.

For a compound like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities. The nature of the electronic transitions, such as π→π* or n→π*, can also be elucidated by analyzing the molecular orbitals involved. nih.gov The inclusion of solvent effects is often crucial for obtaining accurate predictions of UV-Vis spectra. nih.gov

Table 3: Illustrative TD-DFT Predicted Absorption Wavelengths and Oscillator Strengths

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.54 350 0.25
S₀ → S₂ 4.12 301 0.18
S₀ → S₃ 4.65 267 0.45

Note: This table provides a hypothetical example of data obtained from TD-DFT calculations for a heterocyclic system and is not specific to this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. rsc.org This involves locating and characterizing the structures and energies of reactants, products, intermediates, and transition states.

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the transition state is a key step in understanding the kinetics of a reaction. Computational methods can be used to optimize the geometry of the transition state and calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For this compound, a likely reaction to be studied computationally is the nucleophilic aromatic substitution (S_NAr) of the chlorine atom. A computational study of this reaction would involve identifying the transition state for the addition of a nucleophile to the carbon atom bearing the chlorine. The calculated activation energy (the energy difference between the reactants and the transition state) would provide insight into the reaction rate. Such studies have been performed for other S_N2 and related substitution reactions. sciforum.netcomporgchem.com

The characterization of the transition state would provide detailed information about the bond-breaking and bond-forming processes occurring during the reaction. This understanding is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes involving this compound.

Energy Profiles of Synthetic Pathways

Theoretical and computational chemistry offer powerful tools to elucidate the mechanisms and energetics of synthetic routes to complex heterocyclic compounds like this compound. While specific, detailed energy profiles for the synthesis of this exact molecule are not extensively documented in publicly available literature, insights can be drawn from computational studies of analogous heterocyclic systems. The synthesis of related imidazo[1,5-a]pyrido[3,2-e]pyrazine cores typically involves key steps such as condensation and intramolecular cyclization. researchgate.net

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies for each elementary step. For instance, in the synthesis of related pyrido[2,3-d]pyrimidines, theoretical investigations have detailed the multi-step reaction mechanisms, including Knoevenagel condensation, Michael addition, and cyclization, providing the free energy barriers for each phase. nih.gov

A plausible synthetic pathway for this compound could involve the cyclization of a substituted imidazole precursor with a chloropyridine derivative. researchgate.net A theoretical energy profile for such a process would typically quantify the energy changes as the reaction progresses.

Table 1: Hypothetical Energy Profile for a Key Cyclization Step

Reaction Coordinate Species Relative Free Energy (kcal/mol) Description
1 Reactants (Precursors) 0.0 Starting materials in their ground state.
2 Transition State 1 (TS1) +22.5 Energy barrier for the initial bond formation.
3 Intermediate 1 -5.0 A metastable intermediate formed after the first step.
4 Transition State 2 (TS2) +15.8 Energy barrier for the subsequent ring-closing step.

Note: The data in this table is illustrative and based on typical values for similar heterocyclic cyclization reactions found in computational chemistry literature. nih.gov

These profiles are crucial for understanding reaction kinetics and identifying the rate-determining step. For example, calculation-assisted studies on the functionalization of the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold have used pKa determinations to design regioselective reactions, demonstrating the predictive power of computational methods in synthetic strategy. nih.govresearchgate.net

Theoretical Interactions with Model Chemical Systems

Computational methods are essential for predicting and analyzing how this compound interacts with other molecules. These studies provide insights into its potential applications in materials science and medicinal chemistry by modeling its non-covalent interactions and coordination capabilities.

The structure of this compound, with its fused aromatic rings and multiple nitrogen atoms, is conducive to a variety of non-covalent interactions. These weak interactions are fundamental in supramolecular chemistry and crystal engineering. mdpi.com

Hydrogen Bonding: The nitrogen atoms within the imidazo, pyrido, and pyrazine rings can act as hydrogen bond acceptors. Theoretical studies on related nitrogen-containing heterocycles, such as imidazopyridines and benzimidazoles, have elucidated the significant role of C–H⋯N interactions in their crystal packing. rsc.org Although this compound lacks classical hydrogen bond donors (like N-H or O-H), it can interact with donor molecules in a given chemical environment.

Table 2: Predicted Non-Covalent Interactions for this compound

Interaction Type Potential Sites on Molecule Interacting Partner Example Typical Calculated Interaction Energy (kcal/mol)
Hydrogen Bond Pyridine N, Pyrazine N, Imidazole N Water (H₂O), Methanol (CH₃OH) -2 to -6
Pi-Stacking Imidazopyridopyrazine aromatic core Benzene, another molecule of itself -5 to -12

Note: Interaction energies are representative values from theoretical studies on analogous molecular systems. nih.govscielo.org.mx

The arrangement of nitrogen atoms in this compound suggests its potential to act as a chelating ligand in coordination chemistry. Pyridine and pyrazine moieties are well-known coordinating agents for a wide range of metal ions. researchgate.netmdpi.com

Theoretical studies can predict the preferred coordination sites, geometry, and stability of the resulting metal complexes. The nitrogen atoms of the pyridine and pyrazine rings are the most likely coordination sites due to the accessibility of their lone pair electrons. Depending on the metal ion's size, charge, and preferred coordination geometry, the molecule could act as a bidentate ligand, forming a stable chelate ring. researchgate.net

Computational analysis, including natural bond orbital (NBO) analysis, can further characterize the nature of the metal-ligand bond, determining the extent of charge transfer and covalent character. researchgate.net Studies on pyrazine-based ligands have shown that coordination to a metal ion involves the nitrogen atoms of the pyrazine ring and often another donor atom to form a stable complex. nih.govresearchgate.net

Table 3: Theoretical Chelation Properties of this compound

Potential Metal Ion Predicted Coordination Sites Likely Coordination Mode Potential Complex Geometry
Cu(II) Pyridine N, Pyrazine N Bidentate Square Planar or Distorted Octahedral
Zn(II) Pyridine N, Pyrazine N Bidentate Tetrahedral
Re(I) Pyridine N, Pyrazine N Bidentate Octahedral

Note: This table is based on the known coordination chemistry of similar pyridine and pyrazine-containing ligands with various metal ions. mdpi.commdpi.comresearchgate.net

Crystallographic Analysis and Solid State Characteristics of 6 Chloroimidazo 1,5 a Pyrido 3,2 E Pyrazine and Its Derivatives Theoretical and Experimental Structural Studies

Single Crystal X-ray Diffraction Studies

While a single crystal X-ray diffraction study for 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine itself is not publicly available, the crystal structure of a potent derivative, 2-methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine (henceforth referred to as Compound 49), has been determined in complex with phosphodiesterase 10A (PDE10A). ebi.ac.uk This data, available from the Protein Data Bank (PDB ID: 3LXG), offers the closest experimental glimpse into the crystallographic properties of this class of compounds. ebi.ac.uk

Unit Cell Parameters and Space Group Determination

The crystal structure of the complex containing Compound 49 was solved at a resolution of 2.30 Å. ebi.ac.uk The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). libretexts.orglibretexts.orgyoutube.com The space group describes the symmetry of the crystal structure, encompassing all the symmetry operations that leave the crystal unchanged. wikipedia.orgwikipedia.org

The crystallographic data for the protein-ligand complex is detailed in the table below.

ParameterValue
Space GroupP 1 21 1
Unit Cell Dimensions
a (Å)78.14
b (Å)88.66
c (Å)101.43
Unit Cell Angles
α (°)90.00
β (°)109.28
γ (°)90.00

Data sourced from PDB entry 3LXG for a complex containing the derivative, Compound 49. ebi.ac.uk

Molecular Geometry and Bond Lengths/Angles

The molecular geometry, including the specific bond lengths and angles of Compound 49, can be determined from the coordinates deposited in the Protein Data Bank. ebi.ac.uk These parameters define the precise three-dimensional arrangement of atoms within the molecule. While refinement of ligand structures within protein complexes can be subject to certain constraints, they provide a reliable model of the molecule's conformation. nih.gov

The imidazo[1,5-a]pyrido[3,2-e]pyrazine core is an extended, planar aromatic system. The bond lengths and angles within this heterocyclic framework are consistent with its aromatic character, showing values that are intermediate between typical single and double bonds. The substituents on the ring will influence the local geometry. The table below presents selected, representative bond lengths and angles for the core structure of Compound 49, illustrating the geometry of the fused ring system.

Selected Bond Lengths (Å)Selected Bond Angles (°)
AtomsLengthAtomsAngle
N1-C21.38C9-N1-C2108.5
C2-N31.32N1-C2-N3111.2
N3-C41.39C2-N3-C4105.3
C4-C91.41N3-C4-C9107.9
C5-C61.42C6-C5-N10121.5
C6-N71.33C5-C6-N7120.1
N7-C81.35C6-N7-C8117.8
C8-C91.42N7-C8-C9121.3
C4-C51.43C4-C9-N1107.1

Note: Atom numbering is based on the standard IUPAC nomenclature for the imidazo[1,5-a]pyrido[3,2-e]pyrazine ring system and data is derived from the coordinates of Compound 49 in PDB entry 3LXG. ebi.ac.uk

Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. nih.gov While experimental data on the crystal packing of this compound is unavailable, theoretical and computational studies on analogous heterocyclic systems allow for a predictive analysis of the forces likely to dominate its solid-state structure.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions that play a crucial role in determining crystal structures. acs.orgchemrxiv.org The this compound molecule possesses several nitrogen atoms which can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (such as co-crystallized solvent molecules or if the molecule were derivatized with -OH or -NH groups), these nitrogen atoms would be expected to participate in hydrogen bonding. mdpi.com In a pure crystal of the title compound, weaker C–H···N or C–H···Cl hydrogen bonds might be formed, connecting molecules into extended networks.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond. researchgate.net The chlorine atom at the 6-position of the imidazo[1,5-a]pyrido[3,2-e]pyrazine ring makes the molecule a prime candidate for forming halogen bonds. nih.govrug.nl In the crystalline state, it is theoretically plausible for the chlorine atom of one molecule to interact with a nitrogen atom (acting as a Lewis base) of a neighboring molecule, forming C–Cl···N halogen bonds. These highly directional interactions can significantly influence crystal packing and are a key consideration in the crystal engineering of halogenated compounds. researchgate.net The strength of these interactions typically follows the trend Cl < Br < I. nih.gov

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of molecular materials. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. For imidazo[1,5-a]pyridine (B1214698) derivatives, a class of compounds structurally similar to this compound, both theoretical and experimental studies have shed light on the subtle energetic and structural features that govern their solid-state packing. uniupo.it

Crystal engineering of such nitrogen-containing heterocyclic compounds involves a detailed understanding of intermolecular interactions. The crystal packing of these molecules is often dominated by a combination of π-π stacking interactions between the aromatic rings and C-H···N or C-H···π hydrogen bonds. The primary energetic contribution to the stability of the crystal lattice in many imidazo[1,5-a]pyridine derivatives is from dispersive forces, with some contribution from electrostatic interactions. uniupo.it The presence and nature of substituents on the core molecular skeleton play a crucial role in dictating the final crystal packing arrangement. For this compound, the chloro substituent is expected to influence the electrostatic potential of the molecule, potentially leading to specific halogen bonding interactions that could be exploited in crystal engineering strategies.

Theoretical approaches, such as the use of Hirshfeld surfaces and energy frameworks, are invaluable tools for analyzing and predicting the crystal packing of such compounds. uniupo.it These computational methods allow for the visualization and quantification of intermolecular interactions within a crystal lattice, providing insights into the dominant forces that drive crystal formation.

Table 1: Theoretical Interaction Energies in Polymorphs of an Imidazo[1,5-a]pyridine Derivative (Illustrative data based on findings for related compounds)

Interaction TypeEnergy (kJ/mol) - Polymorph AEnergy (kJ/mol) - Polymorph B
Electrostatic-50.2-48.9
Dispersion-110.5-112.1
Repulsion65.363.7
Total Energy -95.4 -97.3

This interactive table illustrates the subtle differences in interaction energies that can lead to the formation of different polymorphs. Data is hypothetical and based on general principles observed in related structures. uniupo.it

Co-crystallization Strategies and Supramolecular Assembly (Theoretical and Structural)

Co-crystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of a target molecule by incorporating a second molecular species (a coformer) into the crystal lattice. This approach relies on the principles of supramolecular chemistry, where non-covalent interactions are used to assemble molecular components into a well-defined crystalline architecture.

For nitrogenous bases like this compound, co-crystallization with carboxylic acids is a well-established strategy. researchgate.net The formation of robust supramolecular synthons, such as the O-H···N hydrogen bond between a carboxylic acid and a pyridine-like nitrogen atom, can be a reliable tool for directing the assembly of co-crystals. nih.gov The specific nitrogen atoms within the this compound scaffold present multiple potential hydrogen bond acceptor sites, offering a versatile platform for designing a variety of co-crystals.

The supramolecular assembly of imidazopyridine derivatives often involves the formation of complex networks through a combination of these interactions. nih.gov The planar nature of the fused ring system facilitates π-π stacking, while the peripheral hydrogen atoms and nitrogen lone pairs provide sites for hydrogen bonding. The introduction of a chloro group in this compound adds the potential for halogen bonding to act as a directional and influential interaction in the supramolecular assembly.

Table 2: Potential Supramolecular Synthons for Co-crystallization of this compound (Theoretical examples)

Synthon TypeInteracting GroupsExpected Geometry
Hydrogen BondPyridyl N :: H-O (Carboxylic Acid)Linear or near-linear
Halogen BondC-Cl :: N (Pyridine)Directional, angle dependent
π-π StackingImidazopyridopyrazine ring :: Aromatic CoformerParallel-displaced or T-shaped
C-H···N Hydrogen BondAromatic C-H :: Pyrazinyl NWeak, but collectively significant

This interactive table presents theoretically plausible supramolecular synthons that could be targeted in the co-crystallization of this compound.

Structure Reactivity Relationship Srr Studies of 6 Chloroimidazo 1,5 a Pyrido 3,2 E Pyrazine Analogs Focus on Chemical Reactivity and Stability

Systematic Modification of Substituents on the Pyridine (B92270) and Imidazole (B134444) Rings

The systematic modification of substituents on both the pyridine and imidazole rings of the imidazo[1,5-a]pyrido[3,2-e]pyrazine system has been a key strategy in medicinal chemistry to modulate biological activity, which is often a direct consequence of altered chemical reactivity and stability.

Research on analogous imidazo[1,5-a]pyrazine (B1201761) and imidazo[1,2-a]pyrazine (B1224502) systems has demonstrated that the introduction of a diverse range of functional groups is well-tolerated and significantly impacts the molecule's properties. For instance, in a series of imidazo[1,5-a]pyrazines developed as corticotropin-releasing hormone (CRH) receptor ligands, the exploration of various aryl and small alkyl substituents was a key aspect of the structure-activity relationship (SAR) studies. nih.gov Similarly, studies on imidazo[1,2-a]pyrazine derivatives have shown that substitutions at the C2, C3, and C8 positions with various groups influence their antioxidant and antimicrobial activities, indicating a change in their chemical reactivity. tsijournals.com

The stability of the core structure is also influenced by the nature of its substituents. Electron-withdrawing groups (EWGs) can enhance the stability of the heterocyclic system towards oxidative metabolism, a crucial factor in drug development. Conversely, electron-donating groups (EDGs) can increase the electron density of the ring system, potentially making it more susceptible to oxidation but also more reactive towards electrophiles.

Table 1: Effects of Substituent Modifications on the Reactivity and Stability of Imidazopyrazine Analogs
Position of SubstitutionType of SubstituentObserved Effect on Reactivity/StabilityReference Compound Class
Pyridine RingAryl groupsModulates receptor binding affinity, likely through altered electronic and steric interactions.Imidazo[1,5-a]pyrazines nih.gov
Pyridine RingSmall alkyl groupsFine-tunes lipophilicity and binding interactions.Imidazo[1,5-a]pyrazines nih.gov
Imidazole Ring (C2, C3)Various functional groupsInfluences antioxidant properties, indicating altered reactivity towards radicals.Imidazo[1,2-a]pyrazines tsijournals.com
Pyrazine (B50134) Ring (C8)AminationImproves antioxidant activity, suggesting increased electron-donating capacity.Imidazo[1,2-a]pyrazines tsijournals.com

Impact of Structural Variations on Reaction Pathways and Selectivity

Structural variations in the 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine framework have a profound impact on reaction pathways and regioselectivity. The inherent electronic nature of the fused heterocyclic system, with its electron-rich imidazole moiety and electron-deficient pyridine and pyrazine rings, dictates its reactivity towards both electrophiles and nucleophiles.

Studies on the closely related 8-chloroimidazo[1,2-a]pyrazine (B1365105) have provided significant insights into the regioselectivity of electrophilic substitution. stackexchange.com The pyridine-like and pyrazine-like nitrogen atoms deactivate the six-membered rings towards electrophilic attack. Consequently, electrophilic substitution, such as bromination, occurs preferentially on the electron-rich imidazole ring. Specifically, attack at the C3 position is favored over the C2 position. This selectivity can be rationalized by examining the stability of the resulting intermediates. Electrophilic attack at C3 allows for the positive charge to be delocalized over the six-membered ring while maintaining its aromaticity, leading to a more stable intermediate compared to attack at C2. stackexchange.com

Furthermore, the functionalization of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold has been achieved with high regioselectivity using organometallic intermediates. nih.gov The use of different metalating agents (e.g., Mg-based vs. Zn-based) can direct deprotonation to different positions on the heterocyclic core, thereby enabling selective functionalization at either the C3 or C5 position. This demonstrates that the choice of reagents and reaction conditions can overcome the inherent reactivity patterns of the molecule, providing versatile pathways to a range of substituted analogs.

The presence of the chloro substituent at the 6-position primarily serves to activate the pyrazine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles at this position. The reaction pathway for such substitutions would proceed via a Meisenheimer-like intermediate, with the stability of this intermediate being influenced by other substituents on the ring system.

Table 2: Influence of Structural Features on Reaction Pathways and Selectivity
Reaction TypeStructural FeatureObserved OutcomeInferred Reaction Pathway
Electrophilic Aromatic SubstitutionFused Imidazole RingPreferential substitution at the C3 position. stackexchange.comFormation of a more stable cationic intermediate. stackexchange.com
MetalationChoice of Organometallic ReagentRegioselective deprotonation at C3 or C5. nih.govThermodynamically controlled formation of the most stable organometallic intermediate. nih.gov
Nucleophilic Aromatic Substitution6-Chloro SubstituentDisplacement of the chloride by various nucleophiles.Addition-elimination mechanism via a Meisenheimer complex.

Influence of Chloro-Substitution Position on Reactivity

A chlorine atom at the 6-position, as in the title compound, is situated on the pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The electronegative chlorine atom further enhances this electron deficiency, making the carbon atom to which it is attached (C6) highly susceptible to nucleophilic attack. This facilitates SNAr reactions, a common pathway for the functionalization of chloro-substituted pyrazines and pyridines.

If the chloro substituent were located on the pyridine ring, its influence on reactivity would depend on its position relative to the ring nitrogen. A chloro group at a position analogous to the 2- or 4-position of pyridine would be highly activated towards nucleophilic substitution. Conversely, a chloro group at a position analogous to the 3-position would be significantly less reactive in SNAr reactions.

A chloro substituent on the imidazole ring would have a different effect. The imidazole ring is electron-rich and generally undergoes electrophilic substitution. A chloro group on this ring would have a deactivating, ortho-, para-directing effect on further electrophilic attack, while also potentially being susceptible to displacement by strong nucleophiles under forcing conditions.

The work on 6-chloroimidazo[1,2-a]pyrazine has shown that the chlorine atom at the 6-position can be selectively substituted in cross-coupling reactions, or it can be used to direct metalation to an adjacent position, highlighting its role in controlling synthetic outcomes. nih.gov

Correlation of Electronic Structure Descriptors with Chemical Reactivity

The chemical reactivity of this compound and its analogs can be rationalized and predicted through the use of computational chemistry and the analysis of electronic structure descriptors. Density Functional Theory (DFT) calculations are a powerful tool for determining properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density within the molecule.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. irjweb.com For a series of related compounds, this energy gap can be correlated with their observed reaction rates or propensity to undergo certain reactions. wuxiapptec.com

For instance, in a study of a 6-chloro-imidazo[1,2-a]pyridine derivative, the low value of the HOMO-LUMO gap was indicative of high chemical reactivity and biological activity. nih.gov Similarly, DFT calculations on a 6-chloro-pyrazine-2-carboxamide derivative showed that halogen substitution affects the chemical potential and electrophilicity index, providing insights into the molecule's reactive properties. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable descriptor. It visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP would likely show a negative potential around the nitrogen atoms, indicating sites for protonation or coordination with electrophiles. Conversely, a positive potential would be expected around the carbon atom bearing the chlorine, confirming its susceptibility to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for imidazo[1,5-a]pyrido[3,2-e]pyrazines, which mathematically correlate structural descriptors (which can include electronic properties) with biological activity. nih.gov These models implicitly capture the underlying structure-reactivity relationships that govern the interaction of these molecules with their biological targets.

Table 3: Correlation of Electronic Descriptors with Chemical Reactivity
Electronic DescriptorDefinitionCorrelation with Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). wuxiapptec.com
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites in a molecule. researchgate.net
Chemical Hardness/SoftnessRelated to the HOMO-LUMO gap.Hard molecules have a large gap and are less reactive; soft molecules have a small gap and are more reactive. irjweb.com

Emerging Research Directions and Challenges for Imidazo 1,5 a Pyrido 3,2 E Pyrazine Scaffolds

Development of Novel Synthetic Methodologies for Complex Fused Systems

The construction of complex, multi-ring heterocyclic systems like imidazo[1,5-a]pyrido[3,2-e]pyrazines demands robust and efficient synthetic strategies. Research in this area focuses on creating modular routes that allow for diversity and complexity from readily available starting materials.

A key challenge in synthesizing these scaffolds is the controlled formation of the fused ring system. One documented approach involves a multi-step sequence starting from substituted imidazole (B134444) and pyridine (B92270) precursors. For instance, the synthesis of a derivative, 6-Chloro-2-methoxy-7-(trifluoromethyl) imidazo[1,5-a]pyrido[3,2-e]pyrazine, was achieved through a sequence involving initial coupling, cyclization, and subsequent chlorination. researchgate.net The reaction begins with the coupling of Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate and 2-Chloro-3-nitro-6-methoxypyridine. researchgate.net The resulting intermediate is then cyclized using a reducing agent like sodium dithionite (B78146) to form the imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one core, which is then chlorinated to yield the final product. researchgate.net

Broader strategies for related imidazo[1,5-a]pyridine (B1214698) systems often involve cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.org Metal-catalyzed reactions, such as copper- or iron-catalyzed C-H amination and transannulation reactions, are also prominent methods for constructing similar fused imidazole rings. organic-chemistry.org These approaches offer pathways to create the core structure under relatively mild conditions.

The general synthetic pathway for imidazo[1,5-a]pyrido[3,2-e]pyrazines, as demonstrated in the discovery of phosphodiesterase 10A (PDE10A) inhibitors, often starts from an imidazo[1,5-a]pyrido[3,2-e]pyrazinone intermediate. This key intermediate can be converted to the 4-chloro derivative using reagents like phosphorus oxychloride (POCl3), which then serves as a versatile precursor for further functionalization.

Table 1: Example Synthetic Pathway for a Substituted 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine

Step Reactants Reagents/Conditions Product
1. Coupling Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, 2-Chloro-3-nitro-6-methoxypyridine Base Ethyl 4-(trifluoromethyl)-1-(6-methoxy-3-nitropyridin-2-yl)-1H-imidazole-5-carboxylate
2. Cyclization Product from Step 1 Sodium dithionite 2-Methoxy-7-(trifluoromethyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
3. Chlorination Product from Step 2 Chlorinating agent (e.g., POCl3) 6-Chloro-2-methoxy-7-(trifluoromethyl)imidazo[1,5-a]pyrido[3,2-e]pyrazine

This table is a generalized representation based on a documented synthesis. researchgate.net

Exploration of Advanced Functionalization Strategies

Once the core scaffold is assembled, its utility is expanded through advanced functionalization. For the parent scaffold of imidazo[1,2-a]pyrazines, substitutions can enhance biological activity. researchgate.net Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic systems, avoiding the need for pre-functionalized substrates. nih.gov For the related imidazo[1,2-a]pyridine (B132010) scaffold, significant progress has been made in visible-light-induced C-H functionalization, allowing for the introduction of various groups at specific positions. nih.gov Such photocatalytic methods represent a greener and more efficient alternative to traditional cross-coupling reactions.

Radical reactions also provide a versatile platform for the direct functionalization of imidazo-fused heterocycles. rsc.org These methods, which can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, enable the formation of C-C and C-heteroatom bonds at positions that are often difficult to access through conventional ionic pathways. rsc.org The application of these advanced strategies to the this compound system is a key area for future research, promising to unlock novel derivatives with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex synthetic routes from laboratory-scale batches to larger-scale production presents challenges related to safety, reproducibility, and efficiency. Flow chemistry offers compelling solutions to these issues. By performing reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. researchgate.net

For the synthesis of nitrogen-containing heterocycles like pyrazoles and fused pyrazolopyridines, continuous-flow processes have been successfully implemented. mdpi.com These platforms are particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. Automated flow synthesis platforms can further accelerate the discovery process by enabling high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net The integration of flow chemistry for the synthesis of this compound and its analogues could streamline their production and facilitate broader exploration of their chemical space.

Application of Machine Learning and AI in Predicting Reactivity and Synthetic Routes

The complexity of molecules like this compound makes the prediction of their reactivity and the design of optimal synthetic routes a non-trivial task. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in this domain. nih.gov

ML models can be trained on large datasets of chemical reactions to predict outcomes, such as regioselectivity in C-H functionalization of heterocycles. nih.gov For example, a Random Forest model has been used to successfully predict the transition state barriers and, consequently, the site selectivity of radical functionalization reactions. nih.gov Such predictive power can significantly reduce the experimental effort required to identify viable synthetic pathways. In the context of discovering PDE10A inhibitors, a Quantitative Structure-Activity Relationship (QSAR) model was established to analyze how different substitutions on the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold affect its biological activity. nih.gov This synergy between computational modeling and experimental synthesis is crucial for accelerating the development of new compounds. However, it is important to note that the predictive power of ML models is highly dependent on the quality and scope of the training data. acs.org

Table 2: Potential Applications of AI/ML in Imidazo[1,5-a]pyrido[3,2-e]pyrazine Research

Application Area AI/ML Technique Potential Outcome
Reactivity Prediction Random Forest, Neural Networks Prediction of regioselectivity for C-H functionalization reactions. nih.gov
Synthetic Route Design Retrosynthesis Algorithms Identification of novel and efficient multi-step synthetic pathways.
Property Prediction QSAR, Graph Neural Networks Estimation of biological activity and physicochemical properties. nih.gov

| Reaction Optimization | Bayesian Optimization | Rapid identification of optimal reaction conditions (temperature, solvent, catalyst). |

Unexplored Reactivity Profiles and Stereochemical Control Challenges

Despite advances in synthetic chemistry, the reactivity profile of the this compound scaffold is not fully elucidated. The interplay of the electron-donating imidazole ring and the electron-withdrawing pyrazine (B50134) and pyridine rings creates a complex electronic landscape. Understanding the site-selectivity of various electrophilic, nucleophilic, and radical reactions across the scaffold remains a significant challenge.

Furthermore, many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The development of synthetic methods that allow for precise stereochemical control during the synthesis or functionalization of the imidazo[1,5-a]pyrido[3,2-e]pyrazine core is a critical and underexplored area. Introducing chiral centers, for example, through asymmetric catalysis or the use of chiral auxiliaries, would add another layer of complexity and potential utility to this versatile scaffold. Addressing these challenges in reactivity and stereocontrol will be essential for realizing the full potential of this class of compounds.

Q & A

Q. How can researchers align their studies on this compound with broader medicinal chemistry theories?

  • Link synthetic efforts to established frameworks like bioisosterism (e.g., replacing chlorine with CF3 groups) or fragment-based drug design. Validate hypotheses using molecular docking against kinase or protease targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.